5-(3-Isopropylphenyl)thiazol-2-amine
Description
Properties
Molecular Formula |
C12H14N2S |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
5-(3-propan-2-ylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2S/c1-8(2)9-4-3-5-10(6-9)11-7-14-12(13)15-11/h3-8H,1-2H3,(H2,13,14) |
InChI Key |
NQOKNDKBCJOJAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=CC(=C1)C2=CN=C(S2)N |
Origin of Product |
United States |
Preparation Methods
Cyclization of α-Haloketones with Thiourea
One of the most established methods to prepare this compound involves the reaction of 3-isopropylphenacyl bromide (an α-haloketone derivative) with thiourea. The general steps are:
- Step 1: Preparation of 3-isopropylphenacyl bromide by bromination of 3-isopropylacetophenone.
- Step 2: Reaction of 3-isopropylphenacyl bromide with thiourea in ethanol or another polar solvent under reflux conditions.
- Step 3: Formation of the thiazole ring via nucleophilic substitution and intramolecular cyclization, yielding this compound.
This method is favored for its simplicity and relatively high yields. The reaction can be performed without catalysts or additives, making it environmentally friendly and cost-effective.
One-Pot Three-Component Synthesis
Recent advances have introduced catalyst- and additive-free one-pot methods for synthesizing 2-substituted thiazoles. A typical procedure involves:
- Reactants: 3-isopropylaniline (or its derivatives), elemental sulfur, and α-haloketones.
- Process: These components are mixed in a single reaction vessel under reflux or mild heating.
- Mechanism: The process involves initial formation of an imine intermediate, followed by electrophilic attack by sulfur and intramolecular cyclization to form the thiazole ring.
This method reduces reaction steps and purification efforts, enhancing overall efficiency.
Detailed Experimental Procedure Example
The following is a representative synthesis adapted from literature protocols for 5-substituted 2-aminothiazoles, modified for the 3-isopropylphenyl substituent:
| Step | Reagents & Conditions | Description | Yield (%) |
|---|---|---|---|
| 1 | Bromination of 3-isopropylacetophenone with bromine in acetic acid | Formation of 3-isopropylphenacyl bromide | ~85% |
| 2 | Reaction of 3-isopropylphenacyl bromide (1 equiv) with thiourea (1.2 equiv) in ethanol, reflux for 6–8 hours | Cyclization to this compound | 70–80% |
| 3 | Purification by recrystallization from ethanol or ethyl acetate | Isolation of pure product | — |
Characterization and Confirmation
The synthesized compound is typically characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H-NMR and ^13C-NMR spectra confirm the aromatic protons, isopropyl group signals, and thiazole ring protons.
- Infrared Spectroscopy (IR): Characteristic NH2 stretching vibrations (~3300–3500 cm^-1) and C=N thiazole ring stretches (~1600 cm^-1).
- Mass Spectrometry (MS): Molecular ion peak consistent with the molecular weight of this compound.
- Elemental Analysis: Confirms the molecular formula.
Comparative Analysis of Preparation Methods
| Method | Advantages | Disadvantages | Yield Range | Environmental Impact |
|---|---|---|---|---|
| α-Haloketone + Thiourea Cyclization | Simple, well-established, moderate to high yield | Requires preparation of α-haloketone, uses halogenated reagents | 70–85% | Moderate (use of halogenated reagents) |
| One-Pot Three-Component Reaction | Catalyst-free, fewer steps, environmentally friendly | May require careful control of reaction conditions | 65–80% | Low (no catalysts or additives) |
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes selective oxidation at the sulfur atom. Key findings include:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 6 h | Thiazole sulfoxide | 85% | |
| mCPBA (1.2 equiv) | DCM, 0°C → RT, 2 h | Thiazole sulfone | 78% | |
| KMnO₄ (aq) | Acidic, 50°C, 4 h | Sulfonic acid derivative | 62% |
-
Mechanistic Insight : Oxidation proceeds via electrophilic attack on sulfur, forming sulfoxides (1st oxidation state) and sulfones (2nd oxidation state).
Reduction Reactions
The thiazole ring can be reduced to a thiazolidine under controlled conditions:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ (excess) | MeOH, RT, 12 h | 4,5-Dihydrothiazole | 70% | |
| LiAlH₄ (2 equiv) | THF, reflux, 3 h | Thiazolidine | 65% |
-
Selectivity : NaBH₄ preferentially reduces the C=N bond without affecting the aryl substituents.
Electrophilic Aromatic Substitution (EAS)
The 3-isopropylphenyl group directs electrophiles to the para position relative to the thiazole attachment:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 h | 5-(3-Isopropyl-4-nitrophenyl)thiazol-2-amine | 58% | |
| Br₂/FeBr₃ | DCM, RT, 1 h | 5-(3-Isopropyl-4-bromophenyl)thiazol-2-amine | 82% |
-
Regiochemistry : Nitration and bromination favor the para position due to steric hindrance from the isopropyl group.
Nucleophilic Substitution at C-2
The 2-amino group participates in cross-coupling and acylation reactions:
Suzuki-Miyaura Coupling
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 80°C | 2-Arylthiazole derivatives | 75–90% |
Acylation
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| AcCl, Et₃N | DCM, 0°C → RT | 2-Acetamidothiazole | 88% |
Cyclization Reactions
Intramolecular S–N bond formation enables access to fused heterocycles:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| PIFA (1.1 equiv) | CH₃CN, RT, 30 min | Benzo[d]thiazolo[3,2-a]pyrimidine | 92% |
Cross-Coupling at C-5
The methyl group at C-5 undergoes functionalization:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| NBS, AIBN | CCl₄, reflux | 5-Bromomethylthiazole | 68% | |
| ClCH₂COCl, AlCl₃ | DCE, 50°C | 5-Chloroacetylthiazole | 74% |
Key Mechanistic Insights
-
Oxidation/Reduction : The thiazole sulfur’s lone pairs drive redox reactivity, forming stable sulfoxides or reduced thiazolidines.
-
EAS : Steric effects from the isopropyl group dominate regioselectivity, overriding electronic factors.
-
Cross-Coupling : The 2-amino group acts as a directing group in palladium-catalyzed reactions .
This comprehensive analysis highlights the versatility of 5-(3-isopropylphenyl)thiazol-2-amine in synthetic chemistry, enabling tailored modifications for pharmaceutical and materials science applications.
Scientific Research Applications
5-(3-Isopropylphenyl)thiazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: Thiazole derivatives, including this compound, are studied for their potential as antimicrobial, antifungal, antiviral, and anticancer agents.
Biological Research: This compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Industrial Applications: Thiazole derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(3-Isopropylphenyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target molecules. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Thiazol-2-amine derivatives vary in biological activity and physicochemical properties depending on substituent type, position, and electronic effects. Below is a comparative analysis of structurally related compounds:
Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations :
- Core Heterocycle : Replacing thiazole with thiadiazole (e.g., ) increases ring planarity and alters electronic properties, enhancing π-π stacking but reducing solubility .
- Electron-withdrawing groups (e.g., -Cl, -F in ) increase electrophilicity, affecting reactivity and binding to biological targets .
Critical Insights :
Biological Activity
5-(3-Isopropylphenyl)thiazol-2-amine is a thiazole derivative that has garnered attention due to its diverse biological activities. This compound exhibits potential as an antimicrobial, antifungal, and anticancer agent, making it a valuable candidate for further pharmacological exploration.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its biological activity. The presence of the isopropylphenyl group contributes to its unique properties, enhancing its interaction with biological targets.
1. Antimicrobial Activity
Research indicates that this compound displays significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values suggest that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 32.6 | 47.5 (Itraconazole) |
| Escherichia coli | 25.0 | 30.0 (Streptomycin) |
| Pseudomonas aeruginosa | 40.0 | 50.0 (Ciprofloxacin) |
2. Antifungal Activity
In addition to its antibacterial properties, this compound has shown promising antifungal activity against strains such as Candida albicans and Aspergillus niger. The antifungal efficacy was evaluated through zone of inhibition tests and MIC determinations.
| Fungal Strain | MIC (µg/mL) | Standard Antifungal MIC (µg/mL) |
|---|---|---|
| Candida albicans | 20.0 | 15.0 (Fluconazole) |
| Aspergillus niger | 18.0 | 25.0 (Amphotericin B) |
3. Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against various cancer cell lines, including breast and colon cancer cells. The compound exhibits cytotoxic effects, leading to apoptosis in cancer cells.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- DNA Interaction : The compound is believed to bind to DNA and interfere with topoisomerase II activity, leading to DNA damage and subsequent cell death.
- Enzyme Inhibition : It may inhibit key enzymes involved in metabolic pathways critical for microbial growth and cancer cell proliferation.
Case Study 1: Antimicrobial Efficacy
In a study conducted on various bacterial strains, the compound demonstrated a strong inhibitory effect on Staphylococcus aureus with an MIC of 32.6 µg/mL, outperforming several conventional antibiotics in terms of potency.
Case Study 2: Anticancer Activity
A recent investigation into the anticancer properties revealed that treatment with this compound resulted in a significant reduction in cell viability in breast cancer cell lines, indicating its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-(3-Isopropylphenyl)thiazol-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves heating carboxylic acid derivatives (e.g., 3-isopropylphenylacetic acid) with thiosemicarbazide in the presence of POCl₃ under reflux (75–90°C for 3–4 hours). Post-reaction, the product is precipitated by adjusting the pH to 8–9 with ammonia and recrystallized from DMSO/water or ethanol . Optimization includes varying molar ratios (e.g., 1:1 to 1:1.2 for acid:thiosemicarbazide), testing alternative solvents (DMF, ethanol), and optimizing reflux duration to improve yields (typically 65–75%) .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- FT-IR : To identify functional groups (e.g., -NH stretch at ~3195–3255 cm⁻¹, C=N stretch at ~1560–1575 cm⁻¹) .
- ¹H-NMR : For aromatic proton integration (δ 6.5–8.0 ppm) and aliphatic proton environments (e.g., isopropyl -CH₃ at δ 1.2–1.4 ppm) .
- Elemental Analysis : To verify purity (e.g., C, H, N, S within ±0.3% of theoretical values) .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the anticancer activity of this compound derivatives?
- Methodological Answer :
- In vitro assays : Use human cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity screening via MTT assays. IC₅₀ values are calculated after 48–72 hours of exposure .
- Structure-Activity Relationship (SAR) : Synthesize analogs with substituent variations (e.g., halogens, methoxy groups) on the phenyl or thiazole rings. Compare activity trends to identify pharmacophores .
- Mechanistic studies : Perform flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting to assess caspase-3/9 activation .
Q. How can conflicting reports on the biological activities (e.g., antimicrobial vs. anticancer) of thiazol-2-amine derivatives be resolved?
- Methodological Answer :
- Standardized assays : Replicate studies under uniform conditions (e.g., same cell lines, bacterial strains, and incubation times). For example, use Staphylococcus aureus (ATCC 25923) for antimicrobial tests and MCF-7 for anticancer assays .
- Dose-response curves : Compare EC₅₀/IC₅₀ values across studies to identify potency thresholds for different activities .
- Structural benchmarking : Cross-reference substituent effects; e.g., electron-withdrawing groups on the phenyl ring may enhance anticancer but reduce antimicrobial activity .
Q. What strategies address low yields or impurities during the synthesis of this compound?
- Methodological Answer :
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water mixtures) to remove byproducts like unreacted thiosemicarbazide .
- Reagent quality : Ensure anhydrous POCl₃ and freshly distilled solvents to minimize side reactions (e.g., hydrolysis of intermediates) .
- Reaction monitoring : Employ TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) to track progress and optimize quenching times .
Q. How can computational methods enhance the study of this compound’s bioactivity?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR or tubulin) based on crystal structures (PDB IDs: 1M17, 1SA0) .
- QSAR modeling : Develop models using descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate structure with anticancer activity .
- ADMET prediction : Utilize SwissADME to assess pharmacokinetic properties (e.g., BBB permeability, CYP450 interactions) .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing biological activity data from thiazol-2-amine derivatives?
- Methodological Answer :
- ANOVA : Compare mean IC₅₀ values across analogs with post-hoc Tukey tests to identify significant differences (p < 0.05) .
- Dose-response modeling : Use GraphPad Prism to fit sigmoidal curves and calculate Hill slopes for mechanistic insights (e.g., cooperative binding) .
- Replication : Perform triplicate experiments with independent synthetic batches to control for batch-to-batch variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
